molecular formula C16H17NO3S B12903935 5,5-Dimethyl-3-[(naphthalen-1-yl)methanesulfonyl]-4,5-dihydro-1,2-oxazole CAS No. 834885-15-3

5,5-Dimethyl-3-[(naphthalen-1-yl)methanesulfonyl]-4,5-dihydro-1,2-oxazole

Cat. No.: B12903935
CAS No.: 834885-15-3
M. Wt: 303.4 g/mol
InChI Key: CZXVUVDXVAUXHS-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-((naphthalen-1-ylmethyl)sulfonyl)-4,5-dihydroisoxazole is a complex organic compound characterized by its unique structural features. This compound contains an isoxazole ring, a naphthalene moiety, and a sulfonyl group, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-((naphthalen-1-ylmethyl)sulfonyl)-4,5-dihydroisoxazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of naphthalene-1-methanol with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with 5,5-dimethyl-4,5-dihydroisoxazole under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-((naphthalen-1-ylmethyl)sulfonyl)-4,5-dihydroisoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are possible, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce the corresponding alcohols.

Scientific Research Applications

5,5-Dimethyl-3-((naphthalen-1-ylmethyl)sulfonyl)-4,5-dihydroisoxazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 5,5-Dimethyl-3-((naphthalen-1-ylmethyl)sulfonyl)-4,5-dihydroisoxazole exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The isoxazole ring may also play a role in modulating biological pathways, although the exact mechanisms are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-4,5-dihydroisoxazole: Lacks the naphthalene and sulfonyl groups, making it less complex.

    Naphthalene-1-methanol: Contains the naphthalene moiety but lacks the isoxazole and sulfonyl groups.

    Sulfonyl Chloride Derivatives: Similar in having the sulfonyl group but differ in the rest of the structure.

Uniqueness

5,5-Dimethyl-3-((naphthalen-1-ylmethyl)sulfonyl)-4,5-dihydroisoxazole is unique due to its combination of structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

834885-15-3

Molecular Formula

C16H17NO3S

Molecular Weight

303.4 g/mol

IUPAC Name

5,5-dimethyl-3-(naphthalen-1-ylmethylsulfonyl)-4H-1,2-oxazole

InChI

InChI=1S/C16H17NO3S/c1-16(2)10-15(17-20-16)21(18,19)11-13-8-5-7-12-6-3-4-9-14(12)13/h3-9H,10-11H2,1-2H3

InChI Key

CZXVUVDXVAUXHS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=NO1)S(=O)(=O)CC2=CC=CC3=CC=CC=C32)C

Origin of Product

United States

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